molecular formula C23H29N3O4 B11191042 [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone

[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone

Cat. No.: B11191042
M. Wt: 411.5 g/mol
InChI Key: FHBJMKCIVUNTOA-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone: is a complex organic compound that features a combination of isoxazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of an appropriate β-keto ester with hydroxylamine to form the isoxazole ring . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The piperidine moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone is unique due to the presence of both the isoxazole and piperidine moieties.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

[1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H29N3O4/c1-16-9-12-25(13-10-16)22(27)18-4-3-11-26(15-18)23(28)20-14-21(30-24-20)17-5-7-19(29-2)8-6-17/h5-8,14,16,18H,3-4,9-13,15H2,1-2H3

InChI Key

FHBJMKCIVUNTOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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